molecular formula C23H14ClNO3 B3723104 2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione CAS No. 4282-62-6

2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione

Cat. No.: B3723104
CAS No.: 4282-62-6
M. Wt: 387.8 g/mol
InChI Key: PSQOGUQVBSIVRL-UHFFFAOYSA-N
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Description

This compound belongs to the indene-1,3-dione family, characterized by a fused bicyclic structure with two ketone groups. The substitution pattern includes a 2-benzoyl-4-chloro-phenylamino group attached via a methylidene linkage. The benzoyl group introduces electron-withdrawing effects, while the chlorine atom enhances lipophilicity and steric bulk. Such modifications are critical for applications in organic electronics or pharmaceuticals, where electronic properties and intermolecular interactions are pivotal .

Properties

IUPAC Name

2-[(2-benzoyl-4-chlorophenyl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClNO3/c24-15-10-11-20(18(12-15)21(26)14-6-2-1-3-7-14)25-13-19-22(27)16-8-4-5-9-17(16)23(19)28/h1-13,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQOGUQVBSIVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362450
Record name 2-[(2-Benzoyl-4-chloroanilino)methylidene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-62-6
Record name 2-[(2-Benzoyl-4-chloroanilino)methylidene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione typically involves the condensation of indane-1,3-dione with 2-benzoyl-4-chloroaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of hydroquinones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and related derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Antitumor Activity

Research has indicated that indane derivatives, including 2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione, possess significant antitumor properties. A study highlighted the synthesis of various indanone derivatives and their biological evaluation, revealing promising results against cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in tumor cells has been documented .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. A series of diorganotin(IV) complexes derived from similar structures demonstrated notable antibacterial and antifungal activities. The mechanism often involves interaction with microbial DNA, affecting replication processes .

Antioxidant Effects

Antioxidant studies have shown that derivatives of indane-1,3-dione can scavenge free radicals effectively. This property is crucial for developing therapeutic agents that mitigate oxidative stress-related diseases .

Photovoltaic Dyes

Indane-1,3-dione derivatives are being investigated as electron acceptors in dye-sensitized solar cells (DSSCs). Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells .

Photoinitiators in Polymerization

The compound's active methylene group facilitates its use as a photoinitiator in polymerization processes. This application is particularly relevant in the production of coatings and adhesives where UV light is employed to initiate polymerization .

Synthetic Strategies

The synthesis of this compound typically involves several synthetic methodologies:

  • Knoevenagel Condensation : This reaction is frequently employed due to the presence of active methylene groups in indane derivatives, allowing for the formation of new carbon-carbon bonds under mild conditions .
  • Cycloaddition Reactions : Tandem cycloaddition reactions have been utilized to introduce various substituents onto the indane scaffold, enhancing its biological activity and functional properties .

Case Study 1: Antitumor Activity Assessment

A comprehensive study evaluated the antitumor potential of synthesized indanone derivatives against various cancer cell lines. The results showed that specific substitutions on the indane core significantly increased cytotoxicity compared to unsubstituted analogs.

Case Study 2: Synthesis of Organotin Complexes

Research focused on synthesizing diorganotin(IV) complexes from 2-benzoyl-1H-indene-1,3(2H)-dione demonstrated their effectiveness as antimicrobial agents. The study provided insights into structure-activity relationships that guide future drug design efforts.

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntitumor activityEffective against various cancer cell lines
Antimicrobial propertiesSignificant antibacterial and antifungal effects
Antioxidant effectsEffective free radical scavenger
Organic ElectronicsPhotovoltaic dyesEnhances efficiency in dye-sensitized solar cells
PhotoinitiatorsUsed in UV-induced polymerization

Mechanism of Action

The mechanism of action of 2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, facilitating electron transfer processes in organic electronic applications. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with related indene-1,3-dione derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione (Target) 2-Benzoyl-4-chloro-phenylamino C23H15ClN2O3 414.83 High electron affinity, potential semiconductor use N/A
2-(4-[N,N-Dimethylamino]-benzylidene)-indene-1,3-dione (DMABI) 4-Dimethylaminobenzylidene C17H13NO2 263.30 Organic semiconductor; charge transport
2-(4-Chlorophenyl)methylidene-indene-1,3-dione 4-Chlorophenylmethylidene C16H9ClO2 268.70 Intermediate in synthesis; photophysical studies
2-[[[(2,4-Difluorophenyl)methyl]amino]methylidene]indene-1,3-dione 2,4-Difluorophenylmethylamino C17H11F2NO2 299.27 Enhanced acidity (pKa ~0.93); drug candidate
2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione 4-(1,2,4-Triazolyl)phenylethylidene C19H14N4O2 330.34 Heterocyclic modification; potential kinase inhibitor
Key Observations:
  • Electron-Withdrawing Groups: The benzoyl group in the target compound increases electron deficiency compared to DMABI’s dimethylamino group, which is electron-donating. This difference impacts charge transport efficiency in semiconductors .
  • Heterocyclic Modifications : The triazolyl derivative () introduces nitrogen-rich moieties, favoring hydrogen bonding and π-stacking interactions, which are absent in the target compound.

Physicochemical and Electronic Properties

Property Target Compound DMABI 4-Chlorophenyl Derivative Difluorophenyl Derivative
Solubility Low (non-polar groups) Moderate (polar amino group) Low (chloro group) Moderate (fluorine polarity)
Melting Point Not reported ~200–220°C ~180–190°C ~210–230°C (predicted)
Electron Affinity High (benzoyl) Moderate (dimethylamino) Low (simple chloro) High (fluorine electronegativity)
Discussion:
  • The benzoyl group in the target compound likely raises its electron affinity, making it suitable for electron-transport layers in organic electronics.
  • DMABI’s dimethylamino group reduces crystallinity compared to halogenated derivatives, improving film-forming properties .

Biological Activity

2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione is a compound belonging to the indene-1,3-dione family, known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the condensation of indanone derivatives with various aryl amines. The compound exhibits notable structural features that contribute to its biological activity, particularly the presence of the benzoyl and chloro substituents which enhance its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of indane-1,3-dione, including this compound, demonstrate significant antitumor properties. A study highlighted that similar compounds exhibited activity against various cancer cell lines, including breast cancer (MCF7), colon cancer (HCT116), and non-small cell lung cancer (NCI-H460). The mechanism of action is believed to involve the inhibition of tubulin polymerization, disrupting mitotic spindle formation during cell division .

Antibacterial Activity

The compound has also shown promising antibacterial activity. Structurally related indanone derivatives have been assessed for their efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties

In addition to its anticancer and antibacterial effects, this compound exhibits anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes it a potential candidate for treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

A recent evaluation investigated the anticancer activity of several indanone derivatives against a panel of cancer cell lines as per the National Cancer Institute protocol. The results indicated that compounds structurally related to this compound exhibited significant growth inhibition across multiple cancer types. The most potent derivative showed a percentage growth inhibition (PGI) greater than 65% against SNB-19 glioblastoma cells .

Case Study 2: Antibacterial Assessment

Another study focused on the antibacterial effects of related compounds against common pathogens. The results demonstrated that certain derivatives had MIC values significantly lower than those of established antibiotics, indicating their potential as novel antibacterial agents .

Data Summary

Activity TypeTargetResult
AntitumorMCF7 (Breast Cancer)PGI > 65%
HCT116 (Colon Cancer)Significant growth inhibition
AntibacterialGram-positive bacteriaMIC comparable to ciprofloxacin
Gram-negative bacteriaEffective against E. coli
Anti-inflammatoryCytokine inhibitionReduced levels of TNF-alpha

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione
Reactant of Route 2
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2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione

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